BenchChemオンラインストアへようこそ!

3-Nitrothieno[3,2-b]pyridine

Electrophilic aromatic substitution Nitration Thienopyridine isomer comparison

3-Nitrothieno[3,2-b]pyridine (CAS 26579-59-9) is a fused bicyclic heteroaromatic compound belonging to the thienopyridine family, specifically the [3,2-b] annulation isomer. With a molecular formula C₇H₄N₂O₂S and molecular weight 180.18 g·mol⁻¹, it bears a nitro group at the C-3 position of the thiophene ring, which is the preferred site for electrophilic substitution in this scaffold.

Molecular Formula C7H4N2O2S
Molecular Weight 180.19 g/mol
CAS No. 26579-59-9
Cat. No. B1314083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrothieno[3,2-b]pyridine
CAS26579-59-9
Molecular FormulaC7H4N2O2S
Molecular Weight180.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CS2)[N+](=O)[O-])N=C1
InChIInChI=1S/C7H4N2O2S/c10-9(11)5-4-12-6-2-1-3-8-7(5)6/h1-4H
InChIKeyPZLPDVVGNDJTHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrothieno[3,2-b]pyridine (CAS 26579-59-9): Fused Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry


3-Nitrothieno[3,2-b]pyridine (CAS 26579-59-9) is a fused bicyclic heteroaromatic compound belonging to the thienopyridine family, specifically the [3,2-b] annulation isomer. With a molecular formula C₇H₄N₂O₂S and molecular weight 180.18 g·mol⁻¹, it bears a nitro group at the C-3 position of the thiophene ring, which is the preferred site for electrophilic substitution in this scaffold [1]. The thieno[3,2-b]pyridine core has recently emerged as an attractive pharmacophore for designing highly selective, ATP-competitive yet non-ATP-mimetic kinase inhibitors, distinguished by a weak hinge-region interaction that enables variable binding modes while maintaining kinome-wide selectivity [2]. Commercially available at ≥95% purity , this nitro-substituted building block serves as a versatile intermediate for reduction to the 3-amino derivative and subsequent C–N coupling reactions to access biologically active aminodi(hetero)arylamines with demonstrated antitumor activity [3].

Why Generic Thienopyridine Isomer Substitution Fails: The Criticality of Annulation Mode and 3-Nitro Regiochemistry for 3-Nitrothieno[3,2-b]pyridine


Thienopyridines exist as six distinct constitutional isomers differing solely in the annulation geometry between the thiophene and pyridine rings [1]. This seemingly subtle structural variation produces profound differences in electronic distribution, electrophilic substitution reactivity, and downstream biological activity. Nitration of the parent [3,2-b] and [2,3-b] systems both occurs at C-3 with approximately 50% yield, yet the two 3-nitro isomers diverge dramatically upon reduction: Sn/HCl treatment of 3-nitrothieno[2,3-b]pyridine yields the expected 3-amino product (39%), while identical conditions applied to 3-nitrothieno[3,2-b]pyridine instead produce 2-chloro-3-amino-thieno[3,2-b]pyridine—a unique chloroamination product not accessible from the [2,3-b] isomer [2]. Furthermore, the [3,2-b] scaffold engages kinase hinge regions through a weak, non-ATP-mimetic interaction that permits profoundly different binding modes compared to the furo[3,2-b]pyridine oxygen analog and other thienopyridine isomers, directly affecting inhibitor selectivity profiles [3]. Generic interchange between isomers is therefore chemically invalid: the [3,2-b] annulation and C-3 nitro placement together define a reactivity and biological recognition profile that no other isomer replicates.

3-Nitrothieno[3,2-b]pyridine: Quantified Comparative Evidence for Informed Procurement


Nitration Regioselectivity and Yield: [3,2-b] vs [2,3-b] Isomer Direct Comparison

The parent thieno[3,2-b]pyridine (II) and thieno[2,3-b]pyridine (I) both undergo nitration exclusively at the C-3 position of the thiophene ring with comparable yields of approximately 50% using nitric-sulfuric acid [1]. The site of nitration was unambiguously confirmed by ¹H NMR spectroscopy in both isomers, with assignments consistent with predictions from simple Hückel Molecular Orbital (HMO) reactivity indices [1]. This establishes that the [3,2-b] annulation mode directs electrophilic attack to C-3 with equal efficiency to the [2,3-b] system, providing a reliable, reproducible synthetic entry point to the 3-nitro derivative. However, the critical distinction emerges post-nitration: the chemical fate of the 3-nitro group is isomer-dependent (see subsequent evidence items).

Electrophilic aromatic substitution Nitration Thienopyridine isomer comparison HMO reactivity indices

Divergent Reduction Chemistry: Isomer-Specific Formation of 2-Chloro-3-amino Derivative from the [3,2-b] Scaffold

Reduction of the 3-nitro group with tin and hydrochloric acid reveals a fundamental reactivity divergence between the two isomeric 3-nitrothienopyridines. 3-Nitrothieno[2,3-b]pyridine (Ia) undergoes straightforward reduction to 3-aminothieno[2,3-b]pyridine (Ib) in 39% yield [1]. In striking contrast, identical Sn/HCl treatment of 3-nitrothieno[3,2-b]pyridine (IIa) does not yield the simple 3-amino product; instead, it produces 2-chloro-3-amino-thieno[3,2-b]pyridine (IIc), wherein chlorine is incorporated at the C-2 position adjacent to the reduced amine [1]. This chloroamination is unique to the [3,2-b] isomer and is not observed in the [2,3-b] system. A different reducing system—iron in acetic acid at 100 °C—yields 3-acetylamino-thieno[3,2-b]pyridine (IIb, 25%), demonstrating that the reduction outcome in the [3,2-b] system is both condition- and isomer-dependent [1].

Nitro reduction Halogenative reduction Isomer-dependent reactivity Tin/hydrochloric acid reduction

Scaffold Privilege: Thieno[3,2-b]pyridine Core Enables Non-ATP-Mimetic Kinase Inhibition with High Kinome-Wide Selectivity

The thieno[3,2-b]pyridine scaffold has been identified as a privileged pharmacophore for developing highly selective ATP-competitive kinase inhibitors that, critically, are not ATP-mimetic [1]. The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for profoundly different binding modes compared to the furo[3,2-b]pyridine oxygen analog, while maintaining high kinome-wide selectivity as demonstrated by the isomeric pair MU1464 and MU1668 [1]. The 3-nitro compound serves as the direct synthetic precursor to 3-amino derivatives required for constructing these inhibitor series. In the wider class, 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives have demonstrated potent growth inhibitory activity: GI₅₀ values of 1.30–1.63 µM across four human tumor cell lines (MCF-7 breast adenocarcinoma, A375-C5 melanoma, NCI-H460 non-small cell lung cancer, HepG2 hepatocellular carcinoma), with no toxicity to non-tumor PLP1 cells at those concentrations [2]. The [3,2-b] scaffold's utility extends to inhibitors of underexplored kinases such as Haspin and CDKLs, exemplified by the chemical probe MU1920 meeting in vivo suitability criteria [1].

Kinase inhibitor design Hinge-region binding Chemical probe Haspin kinase Selectivity profiling

Orthogonal Functionalization Sites: C-3 Electrophilic Substitution Complemented by C-2 Lithiation in the [3,2-b] System

The thieno[3,2-b]pyridine scaffold exhibits a well-characterized orthogonal functionalization pattern that distinguishes it from other thienopyridine isomers. Electrophilic substitution (nitration, halogenation) occurs preferentially at C-3, as confirmed by deuteriodeprotonation studies showing fastest D–H exchange at C-3 and slower exchange at C-2, as well as by nitration yielding exclusively the 3-nitro derivative [1]. Complementarily, lithiation occurs at C-2, enabling nucleophilic functionalization at a site that is deactivated toward electrophiles [1]. This C-3 electrophilic / C-2 nucleophilic orthogonality allows sequential, non-interfering derivatization: the 3-nitro group can be reduced to 3-amino for Buchwald-Hartwig coupling [2], while C-2 lithiation permits introduction of halogens (Cl, Br, I, 19–48% yield), formyl (54%), acetyl, or hydroxymethyl (40%) substituents [3]. Halogenation yields at C-3 via electrophilic routes range from 44–57% for chloro, bromo, and iodo derivatives [3]. This predictable, two-directional functionalization is a distinctive feature of the [3,2-b] scaffold.

Regioselective lithiation Electrophilic vs nucleophilic functionalization C-2 metalation Orthogonal derivatization

Synthetic Underrepresentation of [3,2-b] Isomer vs [2,3-b] Creates Novel Chemical Space Opportunity

A systematic assessment of the thienopyridine literature reveals that synthetic methods for thieno[3,2-b]pyridines are significantly underrepresented compared to the thieno[2,3-b]pyridine isomer . This disparity is documented in combinatorial chemistry studies noting that known synthetic routes to [3,2-b] systems are far fewer than those available for [2,3-b] derivatives . Concurrently, the parent thieno[3,2-b]pyridine can be synthesized in 65% overall yield via a concise two-step procedure (addition of toluene-α-thiol to 2-ethynylpyridine followed by vacuum pyrolysis), providing a practical, scalable entry to this scaffold [1]. The [3,2-b] isomer's N-oxide also displays distinct nitration behavior: thieno[3,2-b]pyridine 4-oxide undergoes nitration to yield 3,7-dinitrothieno[3,2-b]pyridine (3%) and 3,7-dinitrothieno[3,2-b]pyridine 4-oxide (26%), a dinitration pattern not paralleled in the [2,3-b] N-oxide series [2]. This underrepresentation, combined with the scaffold's validated biological relevance, makes 3-nitrothieno[3,2-b]pyridine a strategically valuable entry point into less-crowded intellectual property and chemical space.

Chemical space exploration Scaffold novelty Synthetic accessibility Thienopyridine isomer comparison

3-Nitrothieno[3,2-b]pyridine: Evidence-Backed Application Scenarios for Research and Industrial Use


Discovery of Selective Kinase Inhibitors Targeting Underexplored Kinases (Haspin, CDKLs)

Medicinal chemistry teams developing ATP-competitive kinase inhibitors that require non-ATP-mimetic binding modes should prioritize 3-nitrothieno[3,2-b]pyridine as a key intermediate. Reduction to the 3-amino derivative provides the amine handle needed for constructing inhibitors based on the [3,2-b] scaffold, which has been validated to maintain high kinome-wide selectivity while enabling variable binding modes [1]. The scaffold has yielded chemical probes such as MU1920 (Haspin inhibitor) suitable for in vivo applications, and inhibitors targeting CDKLs [1]. The unique chloroamination product accessible from this nitro precursor (2-chloro-3-amino derivative via Sn/HCl) [2] provides an additional diversification point not available from other thienopyridine isomers, expanding the accessible chemical space for kinase inhibitor libraries.

Synthesis of Antitumor Aminodi(hetero)arylamines via Buchwald-Hartwig Coupling

The 3-nitro group serves as a latent amine for generating 3-aminothieno[3,2-b]pyridine intermediates, which undergo palladium-catalyzed C–N Buchwald-Hartwig coupling with bromonitrobenzenes followed by reduction to yield aminodi(hetero)arylamines with potent antitumor activity [1]. Compounds derived from this route have demonstrated GI₅₀ values as low as 1.30 µM across breast adenocarcinoma (MCF-7), melanoma (A375-C5), non-small cell lung cancer (NCI-H460), and hepatocellular carcinoma (HepG2) cell lines, with no toxicity to non-tumor PLP1 cells at active concentrations [1]. The most active derivative (ortho-NH₂, para-OMe substitution) induced cell cycle perturbation and apoptosis in NCI-H460 cells [1]. Procurement of the 3-nitro precursor ensures direct access to this validated antitumor chemotype.

Orthogonal Derivatization for Divergent Library Synthesis

The well-characterized orthogonal reactivity of the thieno[3,2-b]pyridine scaffold—electrophilic functionalization at C-3 and nucleophilic (lithiation-based) functionalization at C-2 [1]—makes 3-nitrothieno[3,2-b]pyridine an ideal starting point for divergent compound library synthesis. The existing C-3 nitro group can be reduced and elaborated via amidation, sulfonylation, or cross-coupling, while C-2 lithiation permits independent introduction of halogens, formyl, acetyl, or hydroxymethyl groups [1]. This two-directional elaboration strategy enables rapid exploration of substitution patterns around the [3,2-b] core without requiring de novo scaffold synthesis for each derivative, reducing synthetic burden in hit-to-lead and lead optimization campaigns.

Exploration of Novel Intellectual Property Space in Thienopyridine Chemistry

Organizations seeking to establish intellectual property positions in kinase inhibitor or antitumor thienopyridine chemical space should consider that the [3,2-b] isomer is significantly underrepresented in the synthetic and patent literature compared to the extensively studied [2,3-b] isomer [1]. Combined with the scaffold's demonstrated biological relevance—validated kinase inhibition [2] and antitumor activity [3]—this underrepresentation creates an opportunity to generate novel composition-of-matter and method-of-use patents with reduced prior art density. The commercial availability of 3-nitrothieno[3,2-b]pyridine at ≥95% purity [4] lowers the barrier to initiating such programs.

Quote Request

Request a Quote for 3-Nitrothieno[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.